molecular formula C19H17F6NO2S B2789348 N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide CAS No. 1209726-74-8

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide

Cat. No.: B2789348
CAS No.: 1209726-74-8
M. Wt: 437.4
InChI Key: PXJWVTJODGBYJO-UHFFFAOYSA-N
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Description

N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide: is a complex organic compound that features a thiophene ring, an oxane ring, and a benzamide structure with trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the thiophene and oxane rings, followed by their integration into the benzamide structure. Common synthetic routes may involve:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Mechanism of Action

The mechanism by which N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Uniqueness: N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide is unique due to the presence of both thiophene and oxane rings, as well as the trifluoromethyl groups on the benzamide structure. These features confer distinct electronic and steric properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(4-thiophen-2-yloxan-4-yl)methyl]-3,5-bis(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F6NO2S/c20-18(21,22)13-8-12(9-14(10-13)19(23,24)25)16(27)26-11-17(3-5-28-6-4-17)15-2-1-7-29-15/h1-2,7-10H,3-6,11H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJWVTJODGBYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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